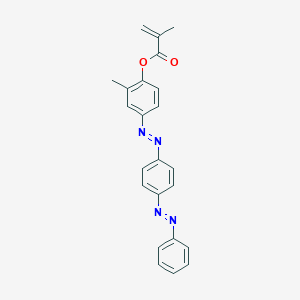

Disperse Yellow 7 methacrylate

描述

Disperse Yellow 7 methacrylate is an organic compound with the molecular formula C23H20N4O2. It is a derivative of Disperse Yellow 7, a yellow azo dye known for its vibrant hue and versatility, particularly in the textile industry. This compound is used in the synthesis of photoactive copolymers and has applications in smart and responsive textiles .

准备方法

Synthetic Routes and Reaction Conditions

Disperse Yellow 7 methacrylate is synthesized through an azo coupling reaction between diazonium salts and an aromatic compound. The reaction involves the formation of an azo group (-N=N-) which is responsible for the dye’s color. The linear formula of this compound is C6H5N=NC6H4N=NC6H3(CH3)OCOC(CH3)=CH2 .

Industrial Production Methods

In industrial settings, this compound is produced using high-temperature dyeing techniques such as the high-pressure dyeing method or thermosol process. These methods facilitate the transfer of the dye from the aqueous medium to the synthetic fiber, ensuring deep penetration and uniform distribution of the dye molecules .

化学反应分析

Types of Reactions

Disperse Yellow 7 methacrylate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Halogens and other electrophiles are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitro compounds and other oxidized derivatives.

Reduction: Formation of aromatic amines.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Photonic and Optical Applications

Disperse Yellow 7 methacrylate is utilized in the synthesis of photoactive copolymers, which are essential for developing advanced optical devices. The compound's azobenzene chromophore allows it to function in applications such as:

- Optical Switching : The reversible isomerization enables the modulation of light pathways, crucial for data transmission technologies.

- Information Storage : The ability to change states under light exposure makes it suitable for holographic data storage systems .

Textile Industry

In the textile sector, DY7MA is employed for dyeing synthetic fibers due to its vibrant hue and stability. Its incorporation into textiles enhances:

- Color Fastness : The dye maintains its color under various environmental conditions.

- Smart Textiles : When combined with other polymers, it can create fabrics that respond to environmental stimuli (e.g., temperature changes) by altering their properties .

Medical Applications

Research indicates potential uses of DY7MA in medical fields, particularly in:

- Drug Delivery Systems : Its photoresponsive nature allows for controlled release mechanisms where drugs can be activated or deactivated using light.

- Medical Imaging : The compound's photoluminescent properties can enhance imaging techniques by improving contrast in biological tissues .

Polymer Science

DY7MA is also significant in polymer science due to its ability to form copolymers with various monomers:

- Thermoresponsive Polymers : When copolymerized with N-isopropyl acrylamide, it produces materials that exhibit temperature-dependent solubility changes.

- Holographic Materials : Its unique properties enable the creation of surface relief structures in holograms, enhancing their functionality .

Case Study 1: Optical Switching Using DY7MA

A study conducted on functional photoactive polysilane copolymers synthesized with DY7MA demonstrated effective optical switching capabilities. The research highlighted the compound's role in enabling rapid state changes under light exposure, showcasing its potential in telecommunications and data processing technologies .

Case Study 2: Smart Textiles Development

Research focused on integrating DY7MA into textile fibers resulted in the development of smart fabrics that change color with temperature fluctuations. This application illustrates how DY7MA can enhance textile functionality, making it suitable for wearable technology .

作用机制

Disperse Yellow 7 methacrylate exerts its effects through its photoactive properties. The compound absorbs light and undergoes a photochemical reaction, leading to changes in its molecular structure. This property is utilized in the development of photoactive copolymers and smart textiles. The molecular targets and pathways involved include the interaction with light and subsequent energy transfer processes .

相似化合物的比较

Similar Compounds

Disperse Yellow 7: The parent compound, primarily used as a dye in the textile industry.

Disperse Red 1 methacrylate: Another photoactive methacrylate used in similar applications.

Disperse Blue 124: A dye with similar applications in the textile industry.

Uniqueness

Disperse Yellow 7 methacrylate is unique due to its combination of photoactive properties and its ability to form copolymers with specific thermal and photoluminescence characteristics. This makes it particularly valuable in the development of smart and responsive textiles .

生物活性

Disperse Yellow 7 methacrylate, a derivative of the azo dye Disperse Yellow 7, has garnered attention for its biological activities, particularly in the context of its applications in dyeing processes and potential biomedical uses. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a bis(azo) compound, characterized by its azo groups (-N=N-), which play a crucial role in its interaction with biological systems. The chemical formula is and it exhibits low water solubility, making it suitable for dyeing hydrophobic fibers like polyester .

Target of Action

The primary action of this compound involves its ability to bind to various biomolecules. The azo groups can undergo reduction reactions, leading to the formation of aromatic amines that interact with proteins and enzymes, potentially altering their functions.

Cellular Effects

Research indicates that exposure to Disperse Yellow 7 can induce cellular stress in aquatic organisms, disrupting androgen signaling pathways and biosynthesis processes. This highlights the compound's potential environmental impact as well as its biological implications.

Molecular Mechanisms

This compound's interaction with cellular components can lead to changes in gene expression by affecting transcription factors. The compound's ability to form reactive intermediates through reduction reactions is significant for its biological activity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various disperse dyes, including derivatives similar to Disperse Yellow 7. The following table summarizes the biological activity against common pathogens:

| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |

|---|---|---|---|---|

| Disperse Yellow 7 | Very Good | Good | Moderate | No Activity |

| This compound | Excellent | Very Good | Good | No Activity |

These findings suggest that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated varying degrees of effectiveness for disperse dyes against cancer cell lines. The following table presents IC50 values for selected compounds:

| Compound | HePG-2 (liver) | HCT-116 (colon) | MCF-7 (breast) | A-549 (lung) |

|---|---|---|---|---|

| This compound | 1.73 µg/mL | 1.93 µg/mL | 3.93 µg/mL | 2.88 µg/mL |

| Cisplatin | 3.69 µg/mL | 2.54 µg/mL | 5.68 µg/mL | 7.49 µg/mL |

These results indicate that this compound has comparable or superior cytotoxic effects against certain cancer cell lines compared to cisplatin, a standard chemotherapeutic agent .

Case Studies and Research Findings

- Environmental Impact Study : A study highlighted that aquatic organisms exposed to Disperse Yellow 7 experienced significant stress responses, suggesting potential ecological risks associated with its use in textile dyeing processes.

- Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of disperse dyes, demonstrating that derivatives like this compound could serve as effective agents against various pathogens, thus indicating their potential use in medical applications .

- Cytotoxicity Assessment : In vitro studies revealed that this compound exhibited potent cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

属性

IUPAC Name |

[2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSOMFRHHRRNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393158 | |

| Record name | Disperse Yellow 7 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480425-25-0 | |

| Record name | Disperse Yellow 7 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Yellow 7 methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Disperse Yellow 7 methacrylate suitable for applications like optical switching and information storage?

A: this compound incorporates an azobenzene chromophore within its structure [, ]. This chromophore undergoes a reversible isomerization process upon exposure to light, specifically n-π and π-π transitions induced by excitation at 365 nm []. This light-induced change in the molecule's configuration can be harnessed for applications requiring dynamic optical properties, such as optical switching or information storage.

Q2: How does the incorporation of this compound influence the properties of polymers?

A: this compound, when copolymerized with other monomers like N-isopropyl acrylamide, imparts both photoactive and thermoresponsive characteristics to the resulting polymers []. For instance, the copolymer exhibits a lower critical solution temperature (LCST) due to the N-isopropyl acrylamide component, allowing for temperature-dependent solubility changes []. Additionally, the this compound component introduces photoresponsive behavior, allowing for light-controlled modulation of properties like polarization conversion [].

Q3: Can you explain the significance of surface relief in polarization holograms containing this compound?

A: In polarization holograms, incorporating this compound into the polymer matrix allows for the creation of surface relief structures alongside anisotropic phase modulation []. This surface relief depth significantly impacts the polarization state of diffracted light, enabling asymmetric polarization conversion between different diffraction orders []. This control over polarization is crucial for applications requiring specific light manipulation, such as advanced optical components and devices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。